molecular formula C6H2BrF3Zn B6333739 bromozinc(1+);1,2,3-trifluorobenzene-5-ide CAS No. 1241382-67-1

bromozinc(1+);1,2,3-trifluorobenzene-5-ide

Cat. No.: B6333739
CAS No.: 1241382-67-1
M. Wt: 276.4 g/mol
InChI Key: PAKPKQOLJAUXJM-UHFFFAOYSA-M
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Description

Bromozinc(1+);1,2,3-trifluorobenzene-5-ide is an organozinc compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromozinc cation and a 1,2,3-trifluorobenzene-5-ide anion, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);1,2,3-trifluorobenzene-5-ide typically involves the reaction of 1,2,3-trifluorobenzene with a bromozinc reagent. One common method is the halogen-metal exchange reaction, where 1,2,3-trifluorobenzene is treated with a bromozinc halide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);1,2,3-trifluorobenzene-5-ide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Catalysts: Palladium and nickel catalysts are frequently used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Typical solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF), which provide a suitable medium for the reactions to occur.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound, while in a substitution reaction, the product could be an alkyl or aryl derivative of 1,2,3-trifluorobenzene.

Scientific Research Applications

Bromozinc(1+);1,2,3-trifluorobenzene-5-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its unique reactivity.

Mechanism of Action

The mechanism by which bromozinc(1+);1,2,3-trifluorobenzene-5-ide exerts its effects involves the interaction of the bromozinc cation with various molecular targets. In coupling reactions, the bromozinc cation coordinates with a palladium or nickel catalyst, facilitating the transfer of the 1,2,3-trifluorobenzene-5-ide anion to the target molecule. This process involves the formation of a transient organometallic intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Bromozinc(1+);1,2,3-trifluorobenzene-5-ide can be compared with other similar organozinc compounds, such as:

  • Bromozinc(1+);1,2,4-trifluorobenzene-5-ide
  • Bromozinc(1+);1,3,5-trifluorobenzene-5-ide
  • Bromozinc(1+);1,2,3,4-tetrafluorobenzene-5-ide

These compounds share similar reactivity patterns but differ in the position and number of fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

bromozinc(1+);1,2,3-trifluorobenzene-5-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKPKQOLJAUXJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C(=C1F)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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